6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine
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Overview
Description
6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine is a synthetic purine nucleoside analog. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The structure consists of a purine base attached to a ribofuranosyl sugar moiety, with a dimethylallylamino group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine typically involves the following steps:
Purine Base Modification: The purine base is first modified to introduce the dimethylallylamino group at the 6-position. This can be achieved through nucleophilic substitution reactions.
Glycosylation: The modified purine base is then glycosylated with a ribofuranosyl donor under acidic or basic conditions to form the nucleoside.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylallylamino group.
Reduction: Reduction reactions may target the purine ring or the ribofuranosyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Could be used in the synthesis of pharmaceuticals or as a research tool in drug development.
Mechanism of Action
The mechanism of action for compounds like 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine often involves:
Molecular Targets: Binding to enzymes involved in nucleic acid synthesis, such as DNA polymerases or ribonucleotide reductases.
Pathways: Inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
Vidarabine: An antiviral drug with a similar purine base.
Cladribine: A chemotherapeutic agent with a similar mechanism of action.
Uniqueness
6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine is unique due to the presence of the dimethylallylamino group, which may confer specific binding properties and biological activities not seen in other compounds.
Properties
Molecular Formula |
C15H21N5O4 |
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Molecular Weight |
335.36 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12?,15-/m1/s1 |
InChI Key |
USVMJSALORZVDV-WABSSEDKSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
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